molecular formula C7H6N4S B1265781 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 2002-04-2

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1265781
CAS RN: 2002-04-2
M. Wt: 178.22 g/mol
InChI Key: KTWDTPBHCWJWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine involves cyclization reactions of thiosemicarbazide derivatives, often catalyzed by metal ions such as manganese(II). One method involves the cyclization of substituted thiosemicarbazide or thiohydrazide into the thiadiazole ring in the presence of manganese(II) nitrate, leading to the formation of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds through the loss of water or hydrogen sulfide (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine has been investigated using X-ray crystallography and Density Functional Theory (DFT) calculations. These studies provide insights into the compound’s stable conformations, intramolecular and intermolecular hydrogen bonding, and the overall stability of the molecule as indicated by the negative values of HOMO and LUMO energies. Geometrical parameters obtained from these methods allow for a detailed understanding of the molecular structure (Shukla et al., 2016).

Chemical Reactions and Properties

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine participates in a variety of chemical reactions, reflecting its versatile chemical properties. Its reactivity has been explored in the context of forming metal complexes and undergoing tautomerism. The compound forms stable complexes with metals such as Co(II) and Zn(II), highlighting its potential as a ligand in coordination chemistry. The formation of these complexes involves hydrogen bonding and π-π interactions, contributing to the stability of the supramolecular structures formed (Dulare et al., 2010).

Physical Properties Analysis

The physical properties of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine, such as melting points, solubility, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. Studies have demonstrated the compound's ability to crystallize in various monoclinic systems, with specific crystal packing influenced by intermolecular hydrogen bonding and the presence of water molecules in the crystalline lattice. These properties are essential for understanding the behavior of the compound under different conditions and its suitability for various applications (Wang et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine, such as its reactivity towards electrophiles, nucleophiles, and its role in forming coordination compounds, have been extensively studied. These properties are influenced by the electron-donating and withdrawing effects of the pyridinyl and thiadiazolyl groups, respectively. The compound's ability to participate in hydrogen bonding and π-π interactions further enriches its chemical behavior, making it a valuable entity for synthetic and medicinal chemistry research (Laurella & Erben, 2016).

Scientific Research Applications

  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

    • Field : Chemical Crystallography .
    • Application : This compound is a pincer-type tricationic compound used in computational chemistry studies .
    • Method : The compound was synthesized and its structure and spectroscopic characterization were described. The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
    • Results : The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .
  • Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin

    • Field : Materials Chemistry .
    • Application : This compound is used for the removal of heavy metal ions .
    • Method : The compound was synthesized via aldehyde condensation and characterized by various methods including 1H NMR, FTIR, HRMS, and UV-visible spectroscopy. The Co-MTPhPyP was prepared by the solvothermal method .
    • Results : The sorption properties of the Co-MTPhPyP for the effective removal of Pb (II) and Cu (II) were evaluated in an aqueous medium and the results showed uptake capacities of 383.4 and 168 mg of the metal g−1 after 2 h, respectively .
  • Metal–Organic Frameworks Built from Achiral 3-(5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Benzoic Acid

    • Field : Inorganic Chemistry .
    • Application : These compounds are used in the synthesis of metal-organic frameworks .
    • Method : Using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
    • Results : The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .
  • 5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine-Based Inhibitors of Tyrosinase

    • Field : Biochemistry .
    • Application : These compounds are used as inhibitors of tyrosinase from Agaricus bisporus .
    • Method : The designed compounds were readily synthesized by S-alkylation and the synthesized compounds were tested through biochemical screening .
    • Results : The results provided structure-affinity relationships for this class of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives .
  • Metal–Organic Frameworks Built from Achiral 3-(5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Benzoic Acid

    • Field : Inorganic Chemistry .
    • Application : These compounds are used in the synthesis of metal-organic frameworks .
    • Method : Using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
    • Results : The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .
  • 5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine-Based Inhibitors of Tyrosinase

    • Field : Biochemistry .
    • Application : These compounds are used as inhibitors of tyrosinase from Agaricus bisporus .
    • Method : The designed compounds were readily synthesized by S-alkylation and the synthesized compounds were tested through biochemical screening .
    • Results : The results provided structure-affinity relationships for this class of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives .

Safety And Hazards

The safety data sheet for similar compounds indicates that they should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes101112. However, the specific safety and hazards associated with 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine are not detailed in the available resources.


Future Directions

The future directions for similar compounds have been discussed13. For example, the linker 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole was utilized together with benzene-1,3-dicarboxylate for the preparation of the two-dimensional coordination network13. However, the specific future directions for 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine are not detailed in the available resources.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or conduct further research when dealing with specific compounds or chemical reactions. The information provided here is based on the available resources and may not fully cover the specific properties of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine.


properties

IUPAC Name

5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWDTPBHCWJWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173834
Record name Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

CAS RN

2002-04-2
Record name 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
59
Citations
AS Rosenthal, TS Dexheimer, O Gileadi… - Bioorganic & medicinal …, 2013 - Elsevier
Human cells utilize a variety of complex DNA repair mechanisms in order to combat constant mutagenic and cytotoxic threats from both exogenous and endogenous sources. The RecQ …
Number of citations: 34 www.sciencedirect.com
H Patel, H Jadhav, I Ansari, R Pawara… - European Journal of …, 2019 - Elsevier
In the present study, a series of substituted 1,3,4-thiadiazole derivatives 4(a–o), 5(a–m) and 6(a–j) were synthesized and characterized by IR, 1 H NMR, 13 C NMR and mass …
Number of citations: 22 www.sciencedirect.com
RHCN Freitas, JMC Barbosa, P Bernardino… - Biomedicine & …, 2020 - Elsevier
Herein, we present the design, synthesis and trypanocidal evaluation of sixteen new 1,3,4-thiadiazole derivatives from N-aminobenzyl or N-arylhydrazone series. All derivatives were …
Number of citations: 13 www.sciencedirect.com
RR Dangi, NS Chundawat - 2014 - wjpr.s3.ap-south-1.amazonaws.com
Thiosemicarbazide of isoniazide (2) was used as a starting material for the synthesis of N-ethoxyphthalimido-3-[5-(pyridin-4-yl)-1, 3, 4-thiadiazol-2-yl] quinazoline-2, 4 (1H, 3H)-dione(5). …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
Z Serbetci - Synthesis and Reactivity in Inorganic, Metal-Organic …, 2013 - Taylor & Francis
The novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine(1) and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (2) ligands were synthesized and …
Number of citations: 5 www.tandfonline.com
NYM Abdo, MM Kamel - Chemical and pharmaceutical bulletin, 2015 - jstage.jst.go.jp
A series of 5-(pyridin-4-yl)-N-substituted-1, 3, 4-oxadiazol-2-amines (3a–d), 5-(pyridin-4-yl)-N-substituted-1, 3, 4-thiadiazol-2-amines (4a–d) and 5-(pyridin-4-yl)-4-substituted-1, 2, 4-…
Number of citations: 62 www.jstage.jst.go.jp
V Pflégr, Š Štěpánková, K Svrčková, M Švarcová… - Pharmaceuticals, 2022 - mdpi.com
2,5-Disubstituted 1,3,4-oxadiazoles are privileged versatile scaffolds in medicinal chemistry that have exhibited diverse biological activities. Acetyl- (AChE) and butyrylcholinesterase (…
Number of citations: 9 www.mdpi.com
MM Abdulridha - iasj.net
N-[5-(pyridin-4-yl)-1, 3, 4-thiadiazol-2-yl] benzenesulfonamide compounds are important due to have multi biological activity. In our present study sulpha compound derivative have …
Number of citations: 0 www.iasj.net
A Bharti, P Bharati, R Dulare, MK Bharty, DK Singh… - Polyhedron, 2013 - Elsevier
The reactions of phenylmercury(II) acetate with N-phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (Hppt) (1) and potassium N(4-methylpiperazine)-1-carbodithioate [K(mpcdt)] yielded […
Number of citations: 29 www.sciencedirect.com
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.